molecular formula C10H8ClNO4 B11513551 3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester CAS No. 24963-24-4

3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester

Cat. No.: B11513551
CAS No.: 24963-24-4
M. Wt: 241.63 g/mol
InChI Key: PXGIZDAJJVNROD-UHFFFAOYSA-N
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Description

3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazoline ring substituted with a chloro group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester typically involves the following steps:

    Formation of the Benzoxazoline Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative. This reaction is often catalyzed by acidic or basic conditions to form the benzoxazoline ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoxazoline derivatives.

Scientific Research Applications

3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The chloro and oxo groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, methyl ester
  • 3-Benzoxazolinecarboxylic acid, 5-bromo-2-oxo-, ethyl ester
  • 3-Benzoxazolinecarboxylic acid, 5-chloro-2-hydroxy-, ethyl ester

Uniqueness

3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential for forming various derivatives, while the ethyl ester group increases its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

24963-24-4

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

ethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8ClNO4/c1-2-15-9(13)12-7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3

InChI Key

PXGIZDAJJVNROD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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